molecular formula C10H12F3N3O5 B2772090 Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate CAS No. 2054953-09-0

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate

Cat. No.: B2772090
CAS No.: 2054953-09-0
M. Wt: 311.217
InChI Key: RIWRGKUZSLPSQF-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate is a chemical compound with a complex structure that includes a trifluoromethyl group, a methoxy group, and a nitropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate typically involves multiple steps. One common method includes the reaction of ethyl 4,4,4-trifluoro-2-butynoate with 3-methoxy-4-nitropyrazole under specific conditions to form the desired product . The reaction conditions often require the use of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines or other functional groups.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative .

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the nitropyrazole moiety can participate in various biochemical reactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the methoxy and nitropyrazole groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(3-methoxy-4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O5/c1-3-21-8(17)4-7(10(11,12)13)15-5-6(16(18)19)9(14-15)20-2/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWRGKUZSLPSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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